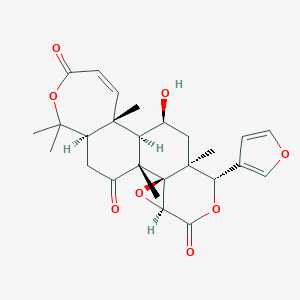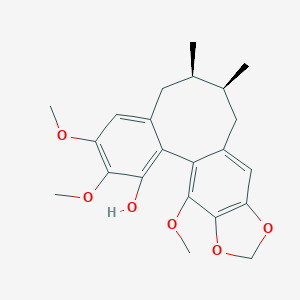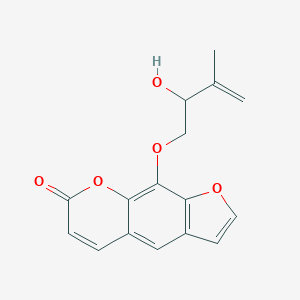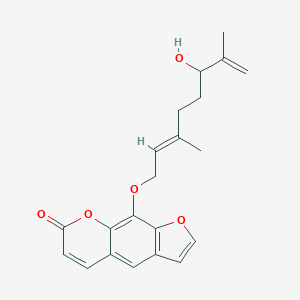
Zapotérine
Vue d'ensemble
Description
Zapoterin is a limonoid, a type of natural product . It is found in various organisms, including Clausena emarginata and Clausena anisata . The molecular formula of Zapoterin is C26H30O8 .
Synthesis Analysis
The structural determination and bio-inspired synthesis of zapoterin have been discussed in detail in a review . The final structure of zapoterin was confirmed by a synthesis involving 2-hydroxy-5,6-dimethoxyacetophenone .
Molecular Structure Analysis
Zapoterin has a complex molecular structure. Its IUPAC name is (1R,2R,4S,7S,8S,10S,11R,12R,18R)-7-(furan-3-yl)-10-hydroxy-1,8,12,17,17-pentamethyl-3,6,16-trioxapentacyclo[9.9.0.0²,⁴.0²,⁸.0¹²,¹⁸]icos-13-ene-5,15,20-trione . The molecule comprises a tetracyclic skeleton .
Physical and Chemical Properties Analysis
Zapoterin has a molecular weight of 470.5 g/mol . Other physical and chemical properties like density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, number of H bond acceptors and donors, freely rotating bonds, rule of 5 violations, ACD/LogP, ACD/LogD, ACD/BCF, ACD/KOC, polar surface area, polarizability, surface tension, and molar volume are not explicitly mentioned in the search results .
Applications De Recherche Scientifique
Potentiel chimiopréventif
La Zapotérine a été identifiée comme un agent prometteur dans la prévention du cancer. Ses propriétés chimiopréventives sont attribuées à sa capacité à moduler les voies moléculaires impliquées dans le développement du cancer. Des études suggèrent que la this compound peut inhiber la croissance des cellules cancéreuses et induire l'apoptose, ce qui en fait un candidat potentiel pour les stratégies de prévention du cancer .
Effets antidépresseurs
La recherche indique que la this compound peut présenter des effets antidépresseurs. L'interaction du composé avec les systèmes de neurotransmetteurs pourrait être bénéfique pour la gestion des symptômes de la dépression. Cela ouvre des possibilités pour que la this compound soit utilisée dans le développement de nouvelles thérapies antidépressives .
Activité anticancéreuse
Le rôle de la this compound dans le traitement du cancer est important en raison de ses propriétés anticancéreuses. Il a été démontré qu'elle exerçait des effets cytotoxiques sur diverses lignées de cellules cancéreuses. La capacité du composé à induire l'arrêt du cycle cellulaire et l'apoptose dans les cellules cancéreuses met en évidence son potentiel en tant qu'agent anticancéreux .
Applications antifongiques
Les propriétés antifongiques de la this compound en font un composé précieux dans le traitement des infections fongiques. Son efficacité contre une gamme de pathogènes fongiques suggère qu'elle pourrait être utilisée pour développer de nouveaux médicaments antifongiques, en particulier pour les souches résistantes .
Propriétés antioxydantes
En tant qu'antioxydant, la this compound peut neutraliser les radicaux libres et réduire le stress oxydatif. Cette propriété est cruciale pour protéger les cellules des dommages et a des implications pour le traitement des maladies associées au stress oxydatif, telles que les troubles neurodégénératifs .
Voies métaboliques
Le métabolisme de la this compound implique des études d'absorption, de distribution, de métabolisme, d'excrétion et de toxicité (ADMET). Comprendre ces voies est essentiel pour déterminer le potentiel thérapeutique et le profil de sécurité de la this compound en tant que substance médicinale .
Chimie structurale
La détermination structurale et la synthèse bio-inspirée de la this compound ont fait l'objet d'un intérêt. Clarifier sa structure chimique unique, qui est rare dans le règne végétal, est essentiel pour l'exploration de ses activités biologiques et de ses applications thérapeutiques .
Effets anti-inflammatoires et anti-athérogènes
La this compound a démontré des effets anti-inflammatoires et anti-athérogènes, qui sont bénéfiques dans la prévention et le traitement des maladies cardiovasculaires. Sa capacité à moduler les voies inflammatoires et à prévenir la formation de plaques athéroscléreuses pourrait conduire à de nouveaux traitements pour les maladies cardiaques .
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action:
Zapoterin’s primary target is 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) . This enzyme plays a crucial role in the conversion of inactive cortisone to its active form, cortisol. Specifically, 11β-HSD1 catalyzes the reduction of cortisone to cortisol, thereby amplifying local cortisol levels within tissues .
Analyse Biochimique
Biochemical Properties
Zapoterin interacts with various enzymes, proteins, and other biomolecules. It is part of the class of limonoids, which are known for their highly oxygenated, modified terpenoid structures
Cellular Effects
Zapoterin has been found to have extensive biological activities. It acts as an antidepressant-like, anticancer, antifungal, and antioxidant agent . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Zapoterin involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact molecular targets and mechanisms of action are still being researched.
Metabolic Pathways
Zapoterin is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels . The specific pathways and interactions are still being studied.
Transport and Distribution
Zapoterin is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and can affect its localization or accumulation . The specifics of these interactions and effects are still being researched.
Propriétés
IUPAC Name |
(1R,2R,4S,7S,8S,10S,11R,12R,18R)-7-(furan-3-yl)-10-hydroxy-1,8,12,17,17-pentamethyl-3,6,16-trioxapentacyclo[9.9.0.02,4.02,8.012,18]icos-13-ene-5,15,20-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30O8/c1-22(2)15-10-16(28)25(5)18(23(15,3)8-6-17(29)33-22)14(27)11-24(4)19(13-7-9-31-12-13)32-21(30)20-26(24,25)34-20/h6-9,12,14-15,18-20,27H,10-11H2,1-5H3/t14-,15-,18+,19-,20+,23-,24-,25+,26+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZGKITZRRFNYRV-CHALWBKJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC(=O)C3(C(C2(C=CC(=O)O1)C)C(CC4(C35C(O5)C(=O)OC4C6=COC=C6)C)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12C[C@@H]([C@@H]3[C@]4(C=CC(=O)OC([C@@H]4CC(=O)[C@]3([C@@]15[C@H](O5)C(=O)O[C@H]2C6=COC=C6)C)(C)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50331634 | |
| Record name | Zapoterin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50331634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
470.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23885-43-0 | |
| Record name | (1S,3aS,4aR,4bR,6aR,11aR,11bR,12S,13aS)-1-(3-Furanyl)-1,6a,7,11a,11b,12,13,13a-octahydro-12-hydroxy-4b,7,7,11a,13a-pentamethyloxireno[4,4a]-2-benzopyrano[6,5-g][2]benzoxepin-3,5,9(3aH,4bH,6H)-trione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23885-43-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Zapoterin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50331634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is zapoterin and where is it found?
A1: Zapoterin, also known as 11β-hydroxyobacunone, is a limonoid triterpene primarily found in plants belonging to the Rutaceae family. Notably, it has been isolated from the stem bark of Clausena excavata [, ], Clausena anisata [], and Casimiroa edulis [].
Q2: What is the chemical structure of zapoterin?
A2: The structure of zapoterin was elucidated using spectroscopic techniques, particularly Nuclear Overhauser Effect (NOE) studies []. These studies confirmed that zapoterin is the 11β-hydroxy derivative of obacunone [].
Q3: Are there any known derivatives of zapoterin?
A3: Yes, research has identified a derivative of zapoterin called clausenolide-1-ethyl ether, which was isolated alongside zapoterin from the stem bark and roots of Clausena anisata [].
Q4: What other compounds are often found alongside zapoterin in plants?
A4: Studies have shown that zapoterin often coexists with other limonoids and phytochemicals like clausenolide [, ], myricetin-3-O-rhamnoside [], ferulic acid [], 7-hydroxycoumarin [] and the novel macrocyclic lactam, clausenlactam []. These findings are relevant for understanding potential synergistic effects of these compounds in their natural environment.
Q5: Is there any research on the potential medicinal properties of zapoterin?
A5: While the provided abstracts do not delve into the specific biological activities of zapoterin, limonoids, in general, are known for their diverse biological activities, including insecticidal, antitumor, antiviral, antibacterial, antifungal, antimalarial, and antioxidant properties. Further research is needed to explore the potential therapeutic applications of zapoterin.
Q6: What is the chemotaxonomic significance of zapoterin?
A6: The presence of zapoterin, along with other limonoids like limonin and clausenolide, in Clausena anisata is of chemotaxonomic interest []. This suggests that the presence of these compounds could be used as a characteristic marker for species identification and classification within the Rutaceae family.
Q7: Are there any analytical methods available for detecting and quantifying zapoterin?
A7: Although not explicitly detailed in the provided abstracts, it can be inferred that spectroscopic techniques, particularly NMR spectroscopy, played a crucial role in elucidating the structure of zapoterin [, ]. Further research is needed to develop robust analytical methods for its detection and quantification in complex matrices like plant extracts.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[(3-bromophenyl)methylideneamino]-4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B197960.png)


![methyl (1S,4aR,5S,8aR)-5-[(E)-5-acetyloxy-3-methylpent-3-enyl]-4a-methyl-6-methylidene-1,2,3,4,5,7,8,8a-octahydronaphthalene-1-carboxylate](/img/structure/B198023.png)




![[(3S,4aR,6aR,6bS,8aR,14aR,14bR)-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,7,8,9,10,12,13,14,14a-tetradecahydropicen-3-yl] acetate](/img/structure/B198114.png)

